molecular formula C14H12N2O2S B4432527 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide

Cat. No.: B4432527
M. Wt: 272.32 g/mol
InChI Key: HETMIEWMKSVPRQ-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide is a heterocyclic compound that combines a benzothiazole moiety with a furan ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and furan rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide is unique due to the combination of benzothiazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-4-3-5-11-12(8)15-14(19-11)16-13(17)10-6-7-18-9(10)2/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETMIEWMKSVPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide
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Reactant of Route 3
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2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide
Reactant of Route 4
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Reactant of Route 5
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide
Reactant of Route 6
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide

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